2-(2,5-Difluorobenzoyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,5-difluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The presence of fluorine atoms in the benzoyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorobenzoyl)thiazole typically involves the reaction of 2,5-difluorobenzoyl chloride with thiazole under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its aromatic nature.
Nucleophilic Substitution: The fluorine atoms in the benzoyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Nucleophiles like amines or thiols can react with the fluorinated benzoyl group in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(2,5-Difluorobenzoyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorobenzoyl)thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-(2,4-Difluorobenzoyl)thiazole
- 2-(2,6-Difluorobenzoyl)thiazole
- 2-(3,5-Difluorobenzoyl)thiazole
Comparison: While these compounds share a similar core structure, the position of the fluorine atoms can significantly influence their chemical and biological properties. 2-(2,5-Difluorobenzoyl)thiazole is unique due to its specific substitution pattern, which can enhance its stability and activity compared to other isomers .
Properties
IUPAC Name |
(2,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMBJVFGBRCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.